2-(piperidin-4-yl)propanenitrile hydrochloride
Description
2-(Piperidin-4-yl)propanenitrile hydrochloride is a piperidine-derived compound characterized by a nitrile (-C≡N) functional group attached to a propane chain, which is further linked to a piperidin-4-yl moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and enhanced water solubility from the hydrochloride salt.
Properties
IUPAC Name |
2-piperidin-4-ylpropanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-7(6-9)8-2-4-10-5-3-8;/h7-8,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKHGKFRFKPNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1CCNCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)propanenitrile hydrochloride typically involves the reaction of piperidine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Nitrile Group Reactivity
The cyano group (-C≡N) undergoes characteristic transformations under various conditions:
Hydrolysis Pathways
A patent demonstrates nitrile-to-amide conversion during remifentanil synthesis, where controlled HCl hydrolysis preserves the amide intermediate before subsequent esterification . Basic conditions (pH >10) promote full hydrolysis to carboxylic acids.
Thioamide Formation
Reaction with hydrogen sulfide under pressure yields piperidine-4-carbothioamide hydrochloride:
textC₉H₁₆ClN₂ + H₂S → C₉H₁₇ClN₂S
Conditions:
Nucleophilic Additions
The electron-deficient nitrile carbon participates in:
-
Grignard reagent additions forming ketimine intermediates
-
Reaction with hydroxylamine to produce amidoximes
Piperidine Ring Modifications
The saturated heterocycle enables multiple transformations:
Alkylation/Acylation
A key intermediate in remifentanil production involves alkylation with methyl acrylate under inert conditions (N₂ atmosphere, 30-50°C) .
Salt Formation
The tertiary amine forms stable salts with:
Coordinated Reactivity
Simultaneous nitrile and piperidine reactions enable complex derivatization:
Example Pathway:
-
Nitrile hydrolysis to carboxylic acid (NaOH/H₂O)
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Esterification with methanol (H₂SO₄ catalyst)
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Piperidine acylation with propionyl chloride
This sequence generates bifunctional compounds for pharmaceutical applications .
Stability Considerations
Critical degradation factors:
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pH-dependent hydrolysis (t₁/₂ <24hr at pH >9)
Reaction Monitoring Techniques
Validated analytical methods for tracking transformations:
This comprehensive profile establishes 2-(piperidin-4-yl)propanenitrile hydrochloride as a versatile intermediate for medicinal chemistry and material science applications. The compound's dual reactivity enables rational design of novel derivatives through well-characterized reaction pathways.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development :
- The compound is primarily explored for its pharmacological effects due to its structural similarity to known therapeutic agents. It has shown potential interactions with various biological receptors, indicating its role in developing drugs for psychiatric conditions.
- Case Study : Research on similar piperidine derivatives has indicated their efficacy in modulating neurotransmitter systems, which could lead to novel treatments for disorders such as depression and anxiety .
-
Drug Delivery Systems :
- Recent studies have investigated the incorporation of 2-(piperidin-4-yl)propanenitrile hydrochloride into polymeric films for drug delivery applications. These films demonstrated antimicrobial properties and the ability to control the release of therapeutic agents, making them promising candidates for treating infections .
- Case Study : Films made from sodium alginate and poly(vinyl alcohol) containing piperidine derivatives exhibited significant antimicrobial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their utility in clinical settings .
-
Antimicrobial Activity :
- The compound's derivatives have been evaluated for their antimicrobial properties. The structural framework allows modifications that enhance activity against various microbial strains.
- Case Study : A study highlighted the synthesis of piperidine-based compounds that showed potent activity against Escherichia coli and Candida albicans, indicating the potential for developing new antibiotics or antifungal agents .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methylpiperidine | Contains a piperidine ring | Used as a solvent; less biologically active |
| 4-Piperidone | A ketone derivative of piperidine | Exhibits different biological activities |
| N-(4-Piperidinyl)propanamide | Amide derivative | Potential analgesic properties |
| 3-Oxo-3-(piperidin-1-yl)propanenitrile | Functionalized piperidine | Antimicrobial activity; drug delivery potential |
These comparisons highlight how modifications to the piperidine structure can lead to varying biological activities, underscoring the importance of continued research into this class of compounds.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Derivatives
2-(4-Methylpiperazin-1-yl)propanenitrile Hydrochloride (CAS 1221725-29-6)
- Structure : Substitutes the piperidine ring with a methylpiperazine group (4-methylpiperazin-1-yl).
- Molecular Formula : C₈H₁₆ClN₃.
- Molecular Weight : 189.69 g/mol.
- Key Differences : The methylpiperazine introduces a tertiary amine, enhancing basicity compared to the secondary amine in the piperidine analog. This modification may alter pharmacokinetic properties, such as blood-brain barrier penetration.
- Applications : Used in organic synthesis and medicinal chemistry research .
4-(Piperidin-4-yl)benzonitrile Hydrochloride (CAS 162997-34-4)
- Structure : Features a benzonitrile group directly attached to the piperidine ring.
- Molecular Formula : C₁₂H₁₅ClN₂.
- Molecular Weight : 222.71 g/mol.
- Applications : Pharmaceutical intermediate for kinase inhibitors or receptor modulators .
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide Hydrochloride (CAS 1016887-10-7)
- Structure : Replaces the nitrile group with an acetamide (-NHCOCH₃) and adds a 4-methylbenzyl substituent.
- Molecular Formula : C₁₅H₂₂ClN₂O.
- Molecular Weight : 246.35 g/mol.
- Key Differences : The acetamide group enhances hydrogen-bonding capacity, which could improve target selectivity. The 4-methylbenzyl group may influence metabolic stability.
- Applications : Building block for peptidomimetics or protease inhibitors .
Physicochemical Properties
*Inferred from structural analogs. †Estimated based on similar compounds.
Biological Activity
2-(Piperidin-4-yl)propanenitrile hydrochloride, also known by its CAS number 2470435-73-3, is a compound with potential biological significance. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring and a nitrile functional group. The presence of these functional groups may contribute to its biological activities, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on specific enzymes and cellular pathways.
The compound is believed to interact with various molecular targets, including:
- Enzymes : It may act as an inhibitor of certain kinases and enzyme pathways, which are crucial in various disease states.
- Receptors : Its potential to modulate receptor activity could influence signaling pathways involved in cellular responses.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on certain protein kinases. For instance, it has shown promising results in inhibiting glycogen synthase kinase-3β (GSK-3β), which is implicated in Alzheimer's disease and other neurodegenerative disorders. The compound's IC50 values indicate potent activity, suggesting it could be a candidate for further drug development.
In Vivo Studies
In vivo assessments have indicated that the compound possesses favorable pharmacokinetic properties, including adequate bioavailability and metabolic stability. These characteristics are crucial for therapeutic applications.
Case Studies
- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, this compound was administered to evaluate its neuroprotective effects. Results showed that the compound improved cognitive function and reduced neuroinflammation markers.
- Cancer Cell Lines : The compound was tested against various cancer cell lines, revealing significant antiproliferative effects. Notably, it demonstrated selective toxicity towards malignant cells while sparing normal cells.
Q & A
Q. What are the standard synthetic routes for 2-(piperidin-4-yl)propanenitrile hydrochloride, and how do yields vary under different conditions?
The compound is typically synthesized via Mannich reactions using paraformaldehyde and substituted acetophenones. For example:
- Method A : Reaction of phenethylamine hydrochloride with 4'-substituted acetophenones (e.g., 4'-chloroacetophenone) yields derivatives with 87–98% efficiency .
- Critical parameters : Temperature (optimized at 60–80°C), solvent polarity, and steric effects of substituents on the ketone component influence yields.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
Q. What are the key stability considerations for storage and handling?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group.
- Degradation risks : Exposure to moisture or acidic conditions may form undesired amides or carboxylic acids .
- Stability data : Melting points (e.g., 232–234°C for related piperidine derivatives) indicate thermal stability under inert atmospheres .
Q. What safety protocols are essential during experimental use?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H313/H333 hazards) .
- Emergency measures : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in scaled-up syntheses?
- Issue : Reduced yields during scale-up due to inefficient mixing or heat dissipation.
- Solutions :
Q. How should researchers address contradictions in reported biological activity data?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay variability (e.g., ATP concentration differences in enzymatic assays).
- Solvent effects : DMSO >1% can alter protein conformation .
- Resolution : Validate results using orthogonal assays (e.g., SPR for binding affinity) and standardize solvent concentrations .
Q. What mechanistic insights explain its activity in neurological disease models?
- Hypothesis : The piperidine moiety acts as a σ-1 receptor agonist , modulating calcium signaling in neurons.
- Evidence : Structural analogs show affinity for σ-1 receptors (Kᵢ = 12–45 nM) .
- Experimental validation : Knockout mouse models or siRNA silencing of σ-1 receptors can confirm target engagement .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
Q. What strategies mitigate hygroscopicity issues during formulation?
- Lyophilization : Freeze-dry the hydrochloride salt with cryoprotectants (e.g., trehalose) to reduce water absorption .
- Co-crystallization : Form co-crystals with hydrophobic co-formers (e.g., succinic acid) to improve shelf life .
Data Contradictions and Validation
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
| Solvent | Reported Solubility (mg/mL) | Source |
|---|---|---|
| Water | 5.2 | |
| Ethanol | 18.7 | |
| DCM | 0.3 |
- Root cause : Variations in salt form (free base vs. hydrochloride) and crystallinity.
- Validation : Perform dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
Key Takeaways for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
